molecular formula C17H23F3N8O10S B8075301 Gln-AMS TFA

Gln-AMS TFA

Cat. No.: B8075301
M. Wt: 588.5 g/mol
InChI Key: PSKPSIJRHFDWMM-RVUKTNCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gln-AMS (TFA): It specifically inhibits glutaminyl-tRNA synthetase with a Ki value of 1.32 µM . This compound is primarily used in scientific research for its ability to inhibit bacterial growth by targeting the protein synthesis machinery.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Gln-AMS (TFA) involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:

Industrial Production Methods: : Industrial production of Gln-AMS (TFA) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesis equipment and high-throughput screening methods ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: : Gln-AMS (TFA) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include the corresponding substituted derivatives or hydrolyzed fragments of Gln-AMS (TFA) .

Mechanism of Action

Gln-AMS (TFA) exerts its effects by inhibiting glutaminyl-tRNA synthetase, an enzyme responsible for attaching glutamine to its corresponding tRNA. This inhibition prevents the formation of glutaminyl-tRNA, thereby blocking protein synthesis in bacteria. The compound binds to the active site of the enzyme, mimicking the natural substrate and preventing its proper function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Gln-AMS (TFA) is unique in its specific inhibition of glutaminyl-tRNA synthetase, making it a valuable tool for studying this enzyme and developing new antibacterial agents. Its high specificity and potency distinguish it from other aminoacyl-tRNA synthetase inhibitors .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2,5-diamino-5-oxopentanoyl]sulfamate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N8O8S.C2HF3O2/c16-6(1-2-8(17)24)14(27)22-32(28,29)30-3-7-10(25)11(26)15(31-7)23-5-21-9-12(18)19-4-20-13(9)23;3-2(4,5)1(6)7/h4-7,10-11,15,25-26H,1-3,16H2,(H2,17,24)(H,22,27)(H2,18,19,20);(H,6,7)/t6-,7+,10+,11+,15+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKPSIJRHFDWMM-RVUKTNCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CCC(=O)N)N)O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CCC(=O)N)N)O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N8O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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